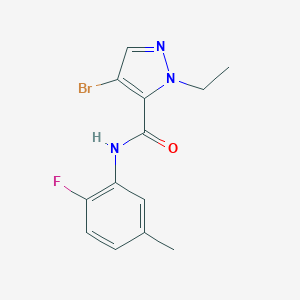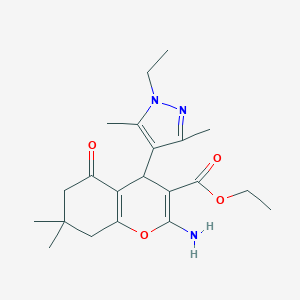![molecular formula C13H10BrClF3N3O B280261 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280261.png)
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known by various names, including BCTC, TRPM8 antagonist, and CAS number 347687-71-1.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of TRPM8. TRPM8 is a non-selective cation channel that is activated by cold temperatures and menthol. By inhibiting TRPM8, 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can reduce pain sensation and thermoregulation.
Biochemical and Physiological Effects:
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit TRPM8-mediated calcium influx in various cell types. In vivo studies have shown that 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide can reduce pain sensation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its specificity for TRPM8. This compound can selectively inhibit TRPM8 without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential direction is to investigate the therapeutic potential of this compound for various diseases, including chronic pain, cancer, and neurological disorders. Another direction is to develop more potent and selective TRPM8 inhibitors based on the structure of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other physiological processes.
Synthesemethoden
The synthesis of 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide involves several steps. The starting material is 4-chloro-2-(trifluoromethyl)aniline, which is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reacted with 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a TRPM8 antagonist. TRPM8 is a calcium channel that is involved in various physiological processes, including pain sensation, thermoregulation, and cancer progression. By inhibiting TRPM8, 4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has the potential to be used as a therapeutic agent for various diseases.
Eigenschaften
Molekularformel |
C13H10BrClF3N3O |
|---|---|
Molekulargewicht |
396.59 g/mol |
IUPAC-Name |
4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10BrClF3N3O/c1-6-10(14)11(20-21(6)2)12(22)19-9-4-3-7(15)5-8(9)13(16,17)18/h3-5H,1-2H3,(H,19,22) |
InChI-Schlüssel |
DYGHWEBOYBMJIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![7-(Difluoromethyl)-3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B280186.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)


![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)